molecular formula C11H12ClF3N2 B1415033 3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1041581-59-2

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1415033
M. Wt: 264.67 g/mol
InChI Key: GVNZSALRWABTGX-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine, also known as 3-Cl-CPC-5-TFMPA, is a synthetic compound used in scientific research. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. It has been studied for its potential applications in various fields, including biochemistry, pharmacology, and chemical synthesis.

Scientific Research Applications

Environmental Applications

One key area of scientific research involving compounds similar to "3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine" focuses on environmental science, particularly in the removal of persistent pollutants. For instance, amine-containing sorbents, which are structurally related to the compound , have been highlighted for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, providing a promising avenue for water treatment technologies (Ateia et al., 2019).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, the structural features of "3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine" suggest its potential utility. For example, recyclable copper catalyst systems using aryl halides and arylboronic acids in C-N bond-forming cross-coupling reactions have shown significant promise. These catalysts, which are pertinent to compounds containing similar functional groups, facilitate the synthesis of complex organic molecules, underscoring the versatility of nitrogen-containing heterocycles in medicinal chemistry and drug discovery (Kantam et al., 2013).

Biomedical Research

Moreover, heterocyclic aromatic amines, which share structural similarities with "3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine," have been extensively studied for their biological effects, including their carcinogenic potential. Research in this area not only contributes to our understanding of the toxicological profile of these compounds but also aids in the development of strategies to mitigate their harmful effects. Advanced analytical techniques have been employed to detect and quantify these compounds in biological matrices, foodstuffs, and beverages, highlighting the importance of monitoring these substances to ensure food safety (Teunissen et al., 2010).

properties

IUPAC Name

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-9-5-7(11(13,14)15)6-16-10(9)17-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNZSALRWABTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651949
Record name 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine

CAS RN

1041581-59-2
Record name 3-Chloro-N-cyclopentyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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